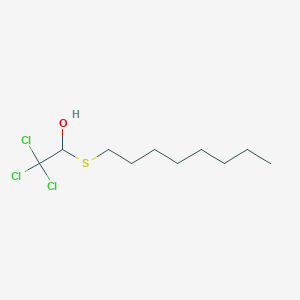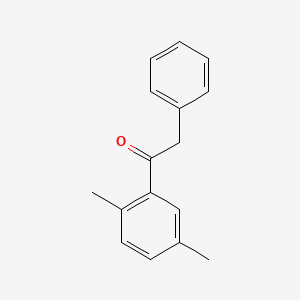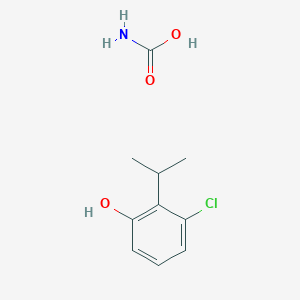![molecular formula C36H68N2O B14666991 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one CAS No. 51210-32-3](/img/structure/B14666991.png)
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and a long aliphatic chain contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH) to produce a mixture of intermediate compounds . This mixture is then subjected to further reactions, including acylation and alkylation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The sterically hindered nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of derivatives such as 7-cyano-, 7-nitroso-, 7-sulfenyl-, and 7-chloro-compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LAH) for reduction and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(7,15-Diazadispiro[515~8~
Wirkmechanismus
The mechanism of action of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,15-Diazadispiro[5.1.5.3]hexadecane: A related compound with a similar spirocyclic structure but different functional groups.
14-Imino-7,15-diazadispiro[5.1.5.3]hexadecane: Another derivative with an imino group, showing different reactivity and applications.
14-Oxo-7,15-diazadispiro[5.1.5.3]hexadecane: A derivative with an oxo group, used in various chemical and biological studies.
Uniqueness
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is unique due to its long aliphatic chain and specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
51210-32-3 |
|---|---|
Molekularformel |
C36H68N2O |
Molekulargewicht |
544.9 g/mol |
IUPAC-Name |
1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)docosan-1-one |
InChI |
InChI=1S/C36H68N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-34(39)38-32-35(28-23-20-24-29-35)37-36(33-38)30-25-21-26-31-36/h37H,2-33H2,1H3 |
InChI-Schlüssel |
LMQMQQABQYHOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
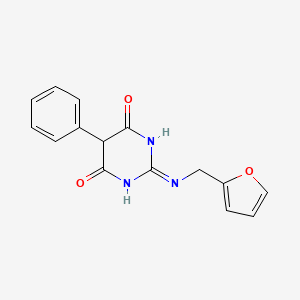

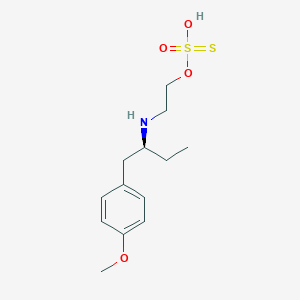
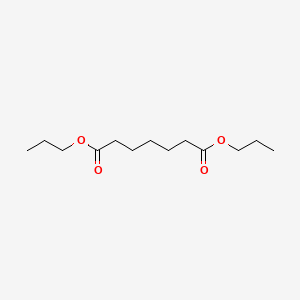
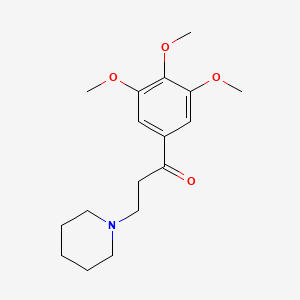
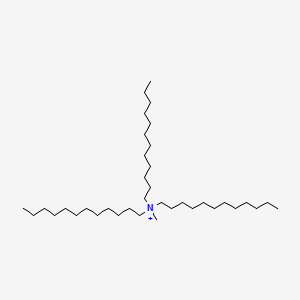
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
